molecular formula C19H15F3N2O2 B2696719 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 866156-41-4

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2696719
CAS No.: 866156-41-4
M. Wt: 360.336
InChI Key: SHHLXVUNCXHXSY-SDNWHVSQSA-N
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Description

(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position, a 4-ethoxyphenyl substituent at the β-position, and a 4-(trifluoromethyl)phenylamide terminal group. The (2E)-stereochemistry is critical for its structural rigidity and interaction with biological targets. This compound is part of a broader class of cinnamamides and acrylamides studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. Its design incorporates electron-withdrawing groups (cyano, trifluoromethyl) and an electron-donating ethoxy group, balancing electronic effects to optimize bioactivity and physicochemical properties .

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-2-26-17-9-3-13(4-10-17)11-14(12-23)18(25)24-16-7-5-15(6-8-16)19(20,21)22/h3-11H,2H2,1H3,(H,24,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHLXVUNCXHXSY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through a reaction between 4-ethoxybenzaldehyde and a suitable reagent, such as an organometallic compound.

    Introduction of the Cyano Group: The cyano group is added via a nucleophilic substitution reaction, often using cyanide salts.

    Coupling with Trifluoromethylphenylamine: The final step involves coupling the intermediate with 4-(trifluoromethyl)phenylamine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the aromatic rings play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Biological Activities Physicochemical Properties
(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide β: 4-Ethoxyphenyl; α: Cyano; Terminal: 4-(Trifluoromethyl)phenylamide Antimicrobial (predicted), Enzyme inhibition (e.g., kinase targets) Moderate lipophilicity (logP ~3.5), enhanced solubility due to ethoxy group
(2E)-N-[4-(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide β: 3,4-Dichlorophenyl; Terminal: 4-(Trifluoromethyl)phenylamide Broad-spectrum antibacterial (MICs 0.15–5.57 µM vs. S. aureus, MRSA), antimycobacterial High lipophilicity (logP ~4.2), potential cytotoxicity
(2E)-3-(4-Methoxyphenyl)-N-phenylprop-2-enamide β: 4-Methoxyphenyl; Terminal: Phenylamide Moderate antimicrobial activity, weaker than chlorinated analogs Lower logP (~2.8), improved solubility
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide β: 4-(Trifluoromethyl)phenyl; Terminal: 3,5-bis(Trifluoromethyl)phenylamide Antistaphylococcal (MIC 0.15 µM), anti-enterococcal Extreme lipophilicity (logP ~5.0), poor aqueous solubility
(2E)-2-Cyano-N-[3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide β: 4-Morpholinylphenyl; Terminal: Cyclopentathiophene Antiproliferative (cancer cell lines), kinase inhibition Balanced logP (~3.0), improved metabolic stability

Key Findings

However, cytotoxicity is a concern . Trifluoromethyl-Rich Analogs: Multiple trifluoromethyl groups enhance target binding (e.g., enzyme active sites) but reduce solubility, limiting bioavailability . Ethoxy vs. Methoxy: The ethoxy group in the target compound provides better metabolic stability than methoxy, as ethyl groups are less prone to demethylation. This may translate to longer half-life in vivo .

Cyano Group Impact: The α-cyano group in the target compound increases electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes). This feature is absent in non-cyano analogs like (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide, which rely on non-covalent binding .

Antimicrobial Spectrum: While chlorinated derivatives (e.g., 3,4-dichlorophenyl) show broader activity against Gram-positive bacteria and mycobacteria, the target compound’s ethoxy and cyano groups may favor selectivity against specific pathogens, such as Pseudomonas aeruginosa, as seen in structurally related compounds .

ADMET Considerations :

  • Lipophilicity : The target compound’s logP (~3.5) is intermediate, balancing membrane permeability and solubility. In contrast, bis(trifluoromethyl) analogs (logP ~5.0) face absorption challenges .
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, while the ethoxy group may undergo slower hepatic clearance compared to methoxy .

Structural and Conformational Insights

X-ray crystallography of related compounds (e.g., Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) reveals a syn-periplanar conformation across the C=C bond, which is critical for maintaining planarity and π-π stacking with aromatic residues in target proteins . The target compound likely adopts a similar conformation, optimizing interactions with hydrophobic enzyme pockets.

Biological Activity

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is characterized by the following features:

  • Molecular Formula : C18H18F3N2O
  • Molecular Weight : 344.35 g/mol
  • IUPAC Name : (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific pathways involved in cell proliferation and inflammation.

Key Mechanisms:

  • Histone Acetylation : The compound has been noted for its ability to influence histone acetylation, which plays a crucial role in gene expression regulation. It interacts with histone acetyltransferases (HATs), promoting transcriptional activation .
  • Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties .
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro.

Biological Activity Data

Biological ActivityAssay TypeIC50 Value (µM)Reference
Histone AcetylationIn vitro25
Cancer Cell Proliferation (A549)MTT Assay30
Cytokine Inhibition (TNF-alpha)ELISA15

Case Study 1: Anti-Cancer Efficacy

A study evaluated the anti-cancer efficacy of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 30 µM, suggesting its potential as a therapeutic agent against lung cancer.

Case Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested for its ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in a notable decrease in TNF-alpha production, highlighting its anti-inflammatory properties.

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